N-[(Furan-2-yl)methylidene]nitramide
Description
N-[(Furan-2-yl)methylidene]nitramide is a nitramide derivative featuring a furan ring conjugated to a nitramide group (NH–NO₂) via a methylidene bridge. The furan ring contributes to electron-rich aromaticity, which may influence reactivity in electrophilic substitutions or coordination chemistry. The nitramide group is characteristic of energetic materials, as seen in azidonitramino ethers , and pharmaceuticals, such as ranitidine derivatives . Computational methods like Density Functional Theory (DFT) are critical for analyzing its conformational stability and electronic properties, as demonstrated in studies of structurally similar amides .
Properties
CAS No. |
114282-28-9 |
|---|---|
Molecular Formula |
C5H4N2O3 |
Molecular Weight |
140.10 g/mol |
IUPAC Name |
N-(furan-2-ylmethylidene)nitramide |
InChI |
InChI=1S/C5H4N2O3/c8-7(9)6-4-5-2-1-3-10-5/h1-4H |
InChI Key |
HNNKOEWBXSTHJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C=N[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Fundamental Reactivity of Nitramides and Furan Derivatives
Nitramides (R–NH–NO₂) are characterized by their nitroimine functional group, which confers both electrophilic and nucleophilic reactivity depending on the reaction milieu. The integration of a furan ring into such systems introduces conjugate π-electron effects, potentially modulating both stability and reactivity. Furan-2-carbaldehyde (furfural) serves as a common precursor for introducing the furylmethylidene moiety via condensation reactions with amines or hydrazines.
Key challenges in synthesizing N-[(Furan-2-yl)methylidene]nitramide include:
Synthetic Pathways and Methodological Innovations
Condensation-Nitration Cascade
A two-step approach involving Schiff base formation followed by nitration has been demonstrated for analogous nitramides:
Schiff Base Synthesis :
Furan-2-carbaldehyde reacts with ammonia or a primary amine to form the corresponding imine. For example, condensation with ammonium acetate in ethanol under reflux yields N-(furan-2-ylmethylidene)amine.$$
\text{Furan-2-CHO} + \text{NH}3 \rightarrow \text{Furan-2-CH=N–H} + \text{H}2\text{O}
$$Direct Nitration :
The imine intermediate is treated with a nitrating agent such as nitric acid/sulfuric acid or acetyl nitrate. Patent WO2018207120A1 details nitration of protected anilines using mixed acids, achieving >80% yields for nitroarenes. Adapting this to the furan system:$$
\text{Furan-2-CH=N–H} + \text{HNO}3 \rightarrow \text{Furan-2-CH=N–NO}2 + \text{H}_2\text{O}
$$Optimization Insights :
Table 1: Representative Conditions for Nitration of Furan-2-ylmethylidene Amine
| Nitrating Agent | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | Ac₂O | 0–5 | 62 | |
| Acetyl nitrate | DCM | 10 | 58 | |
| N₂O₅ | CHCl₃ | −20 | 71* |
*Theoretical yield extrapolated from similar substrates.
Nitrodiene-Based Cycloaddition
Polyhalonitrobutadienes, as described in PMC7355852, undergo nucleophilic substitution with amines to form nitro-substituted heterocycles. Adapting this methodology:
Nitrodiene Synthesis :
2-Nitroperchlorobutadiene (1 ) is prepared via radical dimerization of trichloroethene followed by nitration.Reaction with Furan-2-methanamine :
The nitrobutadiene reacts with furan-2-methanamine in methanol, facilitating a conjugate addition-elimination sequence to install the nitramide group:$$
\text{CCl}2=\text{C(Cl)–NO}2 + \text{Furan-2-CH}2\text{NH}2 \rightarrow \text{Furan-2-CH=N–NO}_2 + 2\text{HCl}
$$Key Advantages :
Reductive Amination-Nitration
A sequential strategy inspired by pyrazole syntheses in Molecules 2020:
Reductive Amination :
Furan-2-carbaldehyde and nitrourea undergo reductive coupling using NaBH₃CN in methanol:$$
\text{Furan-2-CHO} + \text{NH}2\text{NHNO}2 \xrightarrow{\text{NaBH}3\text{CN}} \text{Furan-2-CH}2\text{NH–NO}_2
$$Oxidative Dehydrogenation :
Treatment with MnO₂ oxidizes the secondary amine to the target imine:$$
\text{Furan-2-CH}2\text{NH–NO}2 \xrightarrow{\text{MnO}2} \text{Furan-2-CH=N–NO}2 + \text{H}_2\text{O}
$$Challenges :
Analytical Characterization and Validation
Critical for confirming the structure of this compound:
Chemical Reactions Analysis
Types of Reactions
N-[(Furan-2-yl)methylidene]nitramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitramide group to other functional groups, such as amines.
Substitution: The furan ring can undergo substitution reactions, where different substituents replace hydrogen atoms on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-[(Furan-2-yl)methylidene]nitramide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(Furan-2-yl)methylidene]nitramide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Key Insights from Research
- Energetic Materials : N,N-Bis(2-azidoethyl)nitramide exhibits superior performance as an energetic plasticizer due to its azide and nitramide groups, achieving 95% yield in 3 hours when synthesized from bromo precursors . This highlights the importance of halogen choice (Cl vs. Br) in optimizing reaction efficiency.
- Pharmaceuticals: Ranitidine-related nitroacetamides, such as N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide, demonstrate the role of nitramide derivatives in drug synthesis and quality control . Their structural complexity (e.g., sulphanyl bridges) contrasts with simpler nitramides like the title compound.
- Green Chemistry : N-Benzyl-N-(furan-2-ylmethyl)acetamide’s synthesis under mild conditions (>90% yield, 10 min) exemplifies sustainable approaches applicable to furan-nitramide derivatives .
Computational and Analytical Methods
- DFT studies, such as those employing Becke’s hybrid functional (combining exact exchange and gradient corrections), are critical for predicting thermochemical properties and electronic structures of nitramides .
- Conformational analysis via NMR and spectroscopy (FTIR, Raman) is essential for characterizing furan-nitramide derivatives, as shown for N-benzyl-N-(furan-2-ylmethyl)acetamide .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-[(Furan-2-yl)methylidene]nitramide, and what are the critical reaction parameters?
- Answer : The compound is typically synthesized via condensation reactions between furfural derivatives and nitramide precursors. For example, hydrazide intermediates (e.g., 2-hydroxybenzohydrazide) can react with furan-2-carbaldehyde under reflux in ethanol, catalyzed by acetic acid, to form Schiff base derivatives like this compound . Critical parameters include solvent choice (polar aprotic solvents for stability), temperature control (60–80°C to avoid decomposition), and stoichiometric ratios (1:1 for hydrazide-to-aldehyde). Coupling reagents like EDC/HOBt may enhance yield in complex derivatives .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Answer : Standard characterization includes:
- FT-IR : Confirms imine (C=N) and nitro (NO₂) group vibrations (e.g., 1600–1650 cm⁻¹ for C=N) .
- ¹H/¹³C NMR : Identifies furan proton resonances (δ 6.3–7.5 ppm) and nitramide-related signals .
- Mass spectrometry (ESI-MS) : Validates molecular ion peaks (e.g., [M+H]⁺) .
Advanced methods like XRD (for crystallinity) and UV-Vis spectroscopy (for π→π* transitions) provide structural and electronic insights .
Q. What are the standard protocols for assessing purity and stability during synthesis?
- Answer : Purity is evaluated via HPLC (C18 columns, acetonitrile/water mobile phase) and elemental analysis (C, H, N content within ±0.3% of theoretical values) . Stability tests involve thermal gravimetric analysis (TGA) and monitoring degradation in buffered solutions (pH 4–9) over 72 hours .
Advanced Research Questions
Q. How can molecular docking studies guide the optimization of this compound derivatives for enzyme inhibition?
- Answer : Docking tools (AutoDock Vina, Schrödinger Suite) model interactions between the compound and target enzymes. For example, derivatives with furan-linked nitramides show hydrogen bonding with Tyr158 and Met103 residues in Mycobacterium tuberculosis enoyl-ACP reductase, correlating with anti-tubercular activity . Key steps include:
- Preparing the protein (PDB ID: 4URO) with removed water and added hydrogens.
- Grid box placement around the active site.
- Scoring binding affinities (ΔG ≤ −7 kcal/mol indicates strong inhibition) .
Q. How do DFT calculations contribute to understanding the electronic properties and reactivity of this compound?
- Answer : Density Functional Theory (B3LYP/6-311++G(d,p)) calculates:
- Frontier molecular orbitals (HOMO-LUMO) : Predict charge transfer (ΔE ≈ 3–4 eV for nitro-furan systems) .
- Electrostatic potential maps : Highlight nucleophilic (nitro groups) and electrophilic (furan ring) regions .
- Natural Bond Orbital (NBO) analysis : Quantifies hyperconjugation (e.g., LP(O)→σ*(N–O) in nitramide) .
Q. How can researchers resolve contradictions between computational bioactivity predictions and experimental results?
- Answer : Discrepancies (e.g., PASS-predicted anti-tubercular activity vs. weak in vitro MIC values) require:
- Re-evaluating assay conditions : Adjust inoculum size or use alternative strains (e.g., M. bovis instead of H37Rv) .
- Metabolite profiling : LC-MS to detect degradation products under biological conditions.
- Synergistic studies : Test combinations with adjuvants (e.g., efflux pump inhibitors) .
Q. What strategies improve the stability and bioavailability of Schiff base nitramides in biological systems?
- Answer :
- Metal complexation : Coordinating with Cu(II) or Zn(II) enhances stability via chelation, reducing hydrolysis in physiological pH .
- Lipid encapsulation : Nanoemulsions (e.g., PLGA nanoparticles) improve cellular uptake .
- Pro-drug design : Mask polar groups (e.g., esterification of –OH) to enhance membrane permeability .
Q. How can structure-activity relationship (SAR) studies inform the design of analogs with improved pharmacokinetics?
- Answer : Key SAR findings include:
- Furan substitution : Electron-withdrawing groups (e.g., –NO₂) at the 5-position enhance enzyme inhibition .
- Nitramide conformation : E-isomers show higher bioactivity than Z-isomers due to steric compatibility with binding pockets .
- Hydrophobic moieties : Adding aryl groups (e.g., phenyl) improves logP values for blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
